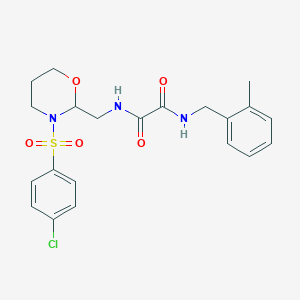

![molecular formula C19H17N3O4S2 B2398939 N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophène-2-carboxamide CAS No. 1021058-97-8](/img/structure/B2398939.png)

N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophène-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H17N3O4S2 and its molecular weight is 415.48. The purity is usually 95%.

BenchChem offers high-quality N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cycle Thiazole et Caractéristiques Structurelles

Le composé contient un cycle thiazole, qui est une structure organique hétérocyclique composée d’un cycle à cinq chaînons contenant trois atomes de carbone, un atome de soufre et un atome d’azote. Les thiazoles font partie de la famille des hétérocycles azoles, aux côtés des imidazoles et des oxazoles. L’aromaticité du cycle thiazole provient de la délocalisation d’une paire d’électrons π sur l’atome de soufre, satisfaisant la règle de Hückel. Le thiazole est légèrement soluble dans l’eau, soluble dans l’alcool et l’éther, et peu soluble dans les solvants organiques .

a. Propriétés Antioxydantes : Les dérivés du thiazole ont été étudiés pour leur potentiel antioxydant. Leur capacité à piéger les radicaux libres et à protéger les cellules des dommages oxydatifs les rend pertinents dans la lutte contre les maladies liées au stress oxydatif .

b. Effets Analgésiques et Anti-Inflammatoires : Certains composés thiazoliques présentent des propriétés analgésiques et anti-inflammatoires. Par exemple, la présence d’un cycle thiazolidinone améliore l’activité anti-inflammatoire et analgésique .

c. Activité Antimicrobienne et Antifongique : Les thiazoles ont été explorés comme agents antimicrobiens et antifongiques. Des composés comme le sulfathiazole et le Ritonavir (un médicament antirétroviral) contiennent des motifs thiazoliques .

d. Effets Antitumoraux et Cytotoxiques : Les thiazoles jouent un rôle dans le développement de médicaments antitumoraux et cytotoxiques. Des exemples incluent l’Abafungin (un médicament antifongique) et la Tiazofurine (un médicament antinéoplasique) .

e. Propriétés Neuroprotectrices : Les dérivés du thiazole peuvent avoir des effets neuroprotecteurs, bien que des recherches supplémentaires soient nécessaires pour comprendre pleinement leurs mécanismes .

f. Autres Applications : Les thiazoles sont également impliqués dans la synthèse de médicaments soufrés, de biocides, de fongicides, de colorants et d’accélérateurs de réactions chimiques .

- 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophényl)thiophène-2-carboxamide (OSI-930) est un puissant inhibiteur de c-kit et de VEGFR2, actuellement en phase I d’essais cliniques pour les tumeurs solides avancées .

- Dérivés N-substitués (2,3-dihydro-1,4-benzodioxin-6-yl)thiazole ont montré une inhibition modérée à faible des cholinestérases et des enzymes lipooxygénases .

En résumé, les composés à base de thiazole continuent d’être un domaine de recherche passionnant, avec des applications potentielles dans divers domaines thérapeutiques. Des études supplémentaires sur le composé pourraient révéler des propriétés et des applications uniques supplémentaires. 🌟

Propriétés

IUPAC Name |

N-[4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S2/c23-17(20-12-3-5-14-15(10-12)26-8-7-25-14)6-4-13-11-28-19(21-13)22-18(24)16-2-1-9-27-16/h1-3,5,9-11H,4,6-8H2,(H,20,23)(H,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMJDYKQOQKLAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine](/img/structure/B2398856.png)

![{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanol](/img/structure/B2398859.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2398862.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide](/img/structure/B2398869.png)

![2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl]benzamide](/img/structure/B2398870.png)

![N-(4-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2398871.png)

![1-[4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2398874.png)

![Bicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B2398875.png)

![methyl 2-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/new.no-structure.jpg)